molecular formula C20H17Cl2N3O2S B2882289 2,5-dichloro-N-[2-(2,4-dimethylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide CAS No. 1020247-41-9

2,5-dichloro-N-[2-(2,4-dimethylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide

Cat. No.: B2882289
CAS No.: 1020247-41-9
M. Wt: 434.34
InChI Key: AALJLTBZDRRPQP-UHFFFAOYSA-N
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Description

2,5-dichloro-N-[2-(2,4-dimethylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes dichlorobenzamide and thienopyrazole moieties, making it a subject of interest for chemists and researchers.

Preparation Methods

The synthesis of 2,5-dichloro-N-[2-(2,4-dimethylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide involves multiple steps. The synthetic route typically starts with the preparation of the thienopyrazole core, followed by the introduction of the dichlorobenzamide group. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the dichloro positions, to introduce different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. .

Scientific Research Applications

2,5-dichloro-N-[2-(2,4-dimethylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research may explore its potential as a therapeutic agent due to its unique structure and reactivity.

    Industry: It can be used in the development of new materials and chemical products

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The thienopyrazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The dichlorobenzamide group may enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target being studied .

Comparison with Similar Compounds

Similar compounds include other dichlorobenzamide derivatives and thienopyrazole-based molecules. Compared to these, 2,5-dichloro-N-[2-(2,4-dimethylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide is unique due to its combined structural features, which may confer distinct chemical and biological properties. Examples of similar compounds include:

Properties

IUPAC Name

2,5-dichloro-N-[2-(2,4-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17Cl2N3O2S/c1-11-3-6-18(12(2)7-11)25-19(15-9-28(27)10-17(15)24-25)23-20(26)14-8-13(21)4-5-16(14)22/h3-8H,9-10H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AALJLTBZDRRPQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=C3CS(=O)CC3=N2)NC(=O)C4=C(C=CC(=C4)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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